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Compound of Interest

Compound Name: Lcq908

Cat. No.: B610185

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lcq908 (pradigastat), a diacylglycerol
acyltransferase-1 (DGATL1) inhibitor, based on head-to-head clinical trial data. The primary
comparator in these studies for the treatment of Familial Chylomicronemia Syndrome (FCS)
was a placebo, as there are limited licensed therapies available for this rare condition. The
standard of care for FCS primarily consists of a highly restrictive very low-fat diet.[1] Other
therapies such as fibrates, omega-3 fatty acids, and niacin have shown limited efficacy in
patients with homozygous FCS.[2]

Mechanism of Action

Lcq908 is a selective and orally effective inhibitor of DGAT1, an enzyme that catalyzes the final
step in triglyceride synthesis in the small intestine.[3][4][5] By inhibiting DGAT1, Lcq908
reduces the production of chylomicrons, the lipoprotein particles responsible for transporting
dietary fats into the bloodstream. This mechanism aims to lower the dangerously high
triglyceride levels characteristic of FCS.[5]
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Mechanism of Action of Lcq908 (Pradigastat) as a DGAT1 Inhibitor.
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Clinical Trial Data: Lcq908 vs. Placebo

The following tables summarize the key quantitative data from clinical trials investigating the
efficacy of Lcq908 in patients with FCS. The primary endpoint in these studies was the
reduction in triglyceride levels.

Table 1: Effect of L cq908 on Fasting Triglyceride Levels

. Post-
Baseline
. Treatment Percent
Treatment Fasting . . Study
] ] Fasting Reduction o
Group Triglycerides . . . Identifier
Triglycerides from Baseline
(mgldL)
(mgl/dL)
Not explicitly
Lcq908 (20 mg) ~2000 41%][5][6] NCT01146522[5]
stated
Not explicitly
Lcq908 (40 mg)  ~2000 70%][5][6] NCT01146522[5]
stated
Placebo Not available Not available Not available NCT01514461[5]

Note: The NCT01146522 study was an open-label trial, and specific placebo data for this
endpoint is not provided in the search results. The NCT01514461 study was a placebo-
controlled trial, but specific quantitative outcomes were not detailed in the provided search
shippets.

Table 2: Effect of Lcq908 on Postprandial Triglyceride
Levels (Area Under the Curve 0-9 hours)

Change in
) p-value (vs. 10 mg -
Treatment Group Postprandial TG dose) Study Identifier
ose
AUCO0-9h
Lcq908 (20 mg) -37%][5] <0.022[5] NCT01146522[5]
Lcg908 (40 mg) -30%][5] <0.022[5] NCT01146522[5]
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Table 3: Effect of Lcq908 on Fasting Apolipoprotein B48
(ApoB48) | evels

Change in Fasting p-value (vs. 10 mg

Treatment Group Study Identifier
ApoB48 dose)
Significant

Lcq908 (20 mg) 0.051[5] NCT01146522[5]
decrease[5]
Significant

Lcq908 (40 mg) 0.002[5] NCT01146522[5]
decrease[5]

Experimental Protocols
NCT01146522: Open-Label, Dose-Escalation Study

» Study Design: This was an open-label, exploratory study in six FCS patients.[5][7]
» Patient Population: Patients diagnosed with Familial Chylomicronemia Syndrome.

 Intervention: Patients received three consecutive 21-day treatment periods with Lcq908 at
doses of 20 mg, 40 mg, and 10 mg, respectively.[6] A washout period of at least 4 weeks
separated each treatment period.[6]

o Key Assessments:

[¢]

Fasting triglyceride levels were measured weekly.[6]

[e]

Postprandial triglyceride and ApoB48 levels were assessed following a meal tolerance
test.[6]

[e]

Pharmacokinetics of Lcq908 were evaluated.[5]

o

Safety and tolerability were monitored throughout the study.[5]
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Workflow of the NCT01146522 Clinical Trial.
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NCT01514461: Randomized, Double-Blind, Placebo-
Controlled, Phase Ill Study

o Study Design: A randomized, double-blind, placebo-controlled Phase Il study.[5]
o Patient Population: Patients with Familial Chylomicronemia Syndrome.
* Intervention: Lcq908 was compared against a placebo.[2]

o Status: While this study is mentioned as a follow-up to the exploratory study, detailed results
are not available in the provided search results. The development of Lcq908 was reportedly
discontinued in Phase Il due to adverse effects.[1]

Safety and Tolerability

In the open-label NCT01146522 study, Lcq908 was generally well-tolerated at daily doses up
to 40 mg for 3 weeks.[5] Adverse events were reported as mild and transient, with a
gastrointestinal nature.[5][6] No serious adverse events or discontinuations due to adverse
events were reported in this particular study.[5] However, it is important to note that the
subsequent discontinuation of the Phase Il program suggests that other safety concerns may
have emerged with longer-term or broader exposure.[1]

Conclusion

The available data from the head-to-head, placebo-controlled evaluation of Lcq908
(pradigastat) in patients with Familial Chylomicronemia Syndrome demonstrates a significant
reduction in both fasting and postprandial triglyceride levels, as well as fasting ApoB48 levels.
The open-label NCT01146522 study showed dose-dependent effects, with the 40 mg dose
providing the most substantial reduction in fasting triglycerides. While these initial findings were
promising, the subsequent discontinuation of the Lcq908 development program in Phase llI
highlights the challenges in developing therapies for this ultra-rare disease and underscores
the importance of long-term safety data. For researchers and drug development professionals,
the experience with Lcq908 provides valuable insights into the potential of DGATL1 inhibition as
a therapeutic strategy for FCS, while also serving as a case study on the hurdles of clinical
development for orphan diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-standard-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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